molecular formula C9H5ClN2O2 B017048 4-Chloro-3-nitroquinoline CAS No. 39061-97-7

4-Chloro-3-nitroquinoline

Cat. No. B017048
Key on ui cas rn: 39061-97-7
M. Wt: 208.6 g/mol
InChI Key: ZRFUZDDJSQVQBY-UHFFFAOYSA-N
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Patent
US09326978B2

Procedure details

Compound 6 was prepared as described elsewhere [Van Galen, P. J. M. et. al. 1-H-imidazo[4,5-c]quinolin-4-amines: Novel Non-Xanthine Adenosine Antagonists. J. Med. Chem. 1991, 34, 1202-1206]. In brief, 3-Nitro-4-hydroxyquinoline 5 (5.7 g, 30 mmol) was added to phosphorus oxychloride (70.0 g, 41.2 ml, 450 mmol) with stirring. The mixture was refluxed for 30 minutes. After cooling the solvent was poured over crushed ice while stirring. After 1 hour the solid that was formed was filtered off, washed with cold water and dissolved in ethyl acetate. The solution was extracted with ice-cold NaOH (1 M) till pH=8-9 and dried over MgSO4. The solvent was evaporated and the residue was dried. Yield: 5.05 g (81%). Mp.: 118°-119° C. 1H NMR (DMSO-d6): δ 7.94-8.11 (m, 2H, Ar); 8.25 (d, 1H, J=8.0 Hz, Ar); 8.47 (d, 1H, J=9.5 Hz, Ar); 9.42 (s, 1H, Ar).
[Compound]
Name
1-H-imidazo[4,5-c]quinolin-4-amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Xanthine Adenosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
41.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.N1C(=O)C2NC=NC=2NC1=O.[N+:31]([C:34]1[CH:35]=[N:36][C:37]2[C:42]([C:43]=1O)=[CH:41][CH:40]=[CH:39][CH:38]=2)([O-:33])=[O:32].P(Cl)(Cl)([Cl:47])=O>>[N+:31]([C:34]1[CH:35]=[N:36][C:37]2[C:42]([C:43]=1[Cl:47])=[CH:41][CH:40]=[CH:39][CH:38]=2)([O-:33])=[O:32] |f:0.1|

Inputs

Step One
Name
1-H-imidazo[4,5-c]quinolin-4-amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Xanthine Adenosine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.N1C(=O)NC=2N=CNC2C1=O
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1O
Name
Quantity
41.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
After 1 hour the solid that was formed
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ice-cold NaOH (1 M) till pH=8-9
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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